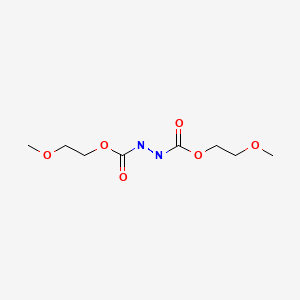![molecular formula C13H19ClN2O3 B1440781 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-28-9](/img/structure/B1440781.png)
3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride (3-NEPE) is a novel compound that has been increasingly studied for its potential applications in scientific research. It is a member of the class of piperidine derivatives, which are characterized by a cyclic amine ring with five carbon atoms and one nitrogen atom. Due to its unique structure and properties, 3-NEPE has become an attractive option for a variety of research applications, such as synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
Cytotoxic and Anticancer Agents
Research on related compounds to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride has shown significant developments in the field of cytotoxic and anticancer agents. For instance, studies on 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds have revealed their potential as novel classes of cytotoxic agents with promising in vivo activity against certain cancers (Dimmock et al., 1998).
Carboxylesterase Inhibition
In the realm of enzyme inhibition, compounds similar to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride have been instrumental in developing inhibitors for specific carboxylesterases. These have applications in managing the side effects of anticancer prodrugs like CPT-11, highlighting their significance in translational applications (Yoon et al., 2004).
Spectroscopic and Theoretical Studies
The compound's derivatives have been the subject of extensive spectroscopic and theoretical studies. Research on complexes formed with compounds like piperidinium-3-carboxylic acid showcases the potential of these substances in advancing understanding in fields like vibrational spectroscopy (Anioła et al., 2016).
Quantification of Reactive Oxygen Species
Derivatives of 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride have been used in the study of reactive oxygen species. For example, hydroxylamine derivatives have been shown to be effective in quantifying peroxynitrite, superoxide, and peroxyl radicals, indicating their utility in biochemical and biophysical research (Dikalov et al., 1997).
Development of Antiarrhythmic Agents
Some derivatives of the compound have shown promise as potential class III antiarrhythmic drugs, exemplified by studies on piperidyl-4-ethane derivatives, which have undergone clinical trials (Glushkov et al., 2011).
Bioactivity Studies
Studies on Mannich bases having a piperidine moiety, which are structurally related to 3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride, have explored their cytotoxicity and carbonic anhydrase inhibitory activities. This research has implications for developing drug candidates with better activity profiles (Unluer et al., 2016).
Propiedades
IUPAC Name |
3-[2-(4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-15(17)12-3-5-13(6-4-12)18-9-7-11-2-1-8-14-10-11;/h3-6,11,14H,1-2,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPFJCKRADDGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)


